1,4-Dihydroimidazo[2,1-c][1,2,4]triazine

Phosphodiesterase inhibition PET tracer development CNS imaging

Scaffold topology determines biological outcome. Isomeric imidazo[1,2-a] or [1,2-b] triazine systems cannot replicate the [2,1-c] fusion's unique amido-imido tautomerism or C-6 regioselective functionalization. • PDE2A IC₅₀ 3.33 nM (BIT1), 16-fold selectivity over PDE10A • Absolute ALDH1A1 isoform discrimination: 86% inhibition, 0% at ALDH1A2/3 • 3.5× potency advantage vs. temozolomide in MCF-7 models Supplied at ≥95% purity. In stock for immediate shipment; request quote for bulk quantities.

Molecular Formula C5H6N4
Molecular Weight 122.13 g/mol
Cat. No. B13117957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydroimidazo[2,1-c][1,2,4]triazine
Molecular FormulaC5H6N4
Molecular Weight122.13 g/mol
Structural Identifiers
SMILESC1C=NNC2=NC=CN21
InChIInChI=1S/C5H6N4/c1-3-9-4-2-7-8-5(9)6-1/h1-3H,4H2,(H,6,8)
InChIKeyUABDINBFKFJAPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dihydroimidazo[2,1-c][1,2,4]triazine Core Scaffold Identity and Physicochemical Profile


1,4-Dihydroimidazo[2,1-c][1,2,4]triazine (CAS 57867-76-2) is the parent heterobicycle of a fused nitrogen-rich scaffold class comprising an imidazole ring annulated at the [2,1-c] position to a 1,2,4-triazine nucleus. With a molecular formula of C₅H₆N₄, a molecular weight of 122.13 g/mol, a calculated LogP of –0.68, and a density of 1.5 ± 0.1 g/cm³, this low-molecular-weight core serves as the foundational building block for diverse pharmacologically active derivatives, including benzo-fused PDE2A inhibitors, ALDH1A1-selective agents, and anticancer imidazotriazines . The 1,4-dihydro oxidation state preserves the ring-junction N–H and C–H bonds that are critical for subsequent functionalization at positions C-3, C-6, C-7, and C-8, enabling divergent synthetic elaboration that is not equally accessible in isomeric imidazo[1,2-a][1,3,5]triazine or imidazo[1,2-b][1,2,4]triazine scaffolds [1]. Typical commercial purity of the research-grade parent compound is ≥95% .

Core 1,4-Dihydroimidazo[2,1-c][1,2,4]triazine regioisomer
Derivatisation Divergent C-3, C-6, C-7, C-8 functionalisation handles
Grade Research-grade; typical purity ≥95%

Why Generic Imidazo-Triazine Isomer Substitution Fails for This Scaffold


Substituting the 1,4-dihydroimidazo[2,1-c][1,2,4]triazine core with isomeric imidazo[1,2-a][1,3,5]triazine, imidazo[1,2-b][1,2,4]triazine, or imidazo[1,2-a]pyrimidine scaffolds is not functionally equivalent because the ring-fusion topology determines (i) the spatial orientation of hydrogen-bond donor/acceptor atoms that engage catalytic residues in PDE and kinase ATP-binding pockets, (ii) the regioselectivity of late-stage C–H functionalization, and (iii) the tautomeric equilibrium that governs pharmacological activity. For instance, the [2,1-c] fusion in this scaffold enables a unique amido-imido tautomerism that directly modulates opioid versus serotonergic activity in 8-aryl-3,4-dioxo derivatives, an equilibrium not recapitulated in [1,2-a] or [1,2-b] regioisomers [1]. Furthermore, the C-6 position of the [2,1-c] scaffold is uniquely susceptible to direct palladium-catalyzed arylation, providing a synthetic diversification handle that is absent in alternative imidazo-triazine ring systems where C-6 is sterically hindered or electronically deactivated [2]. These scaffold-intrinsic differences translate into measurable divergence in target potency and selectivity profiles, as quantitatively demonstrated in the evidence items below.

Topology [2,1-c] fusion orients H-bond donors/acceptors for PDE/kinase pockets; [1,2-a] or [1,2-b] isomers shift binding geometry.
C–H arylation C-6 is uniquely susceptible to Pd-catalysed direct arylation; alternative regioisomers lack this synthetic handle.
Tautomerism Amido–imido equilibrium controls opioid vs. serotonergic phenotype; not recapitulated in [1,2-a]/[1,2-b] cores.

Quantitative Differentiation Evidence Against Closest Comparators


PDE2A Inhibitory Potency and Selectivity Over PDE10A

The benzo[e]imidazo[2,1-c][1,2,4]triazine derivative BIT1 (bearing 2-fluoro-pyridin-4-yl at C-8 and 2-chloro-5-methoxy-phenyl at N-1) achieves an IC₅₀ of 3.33 nM against PDE2A with 16-fold selectivity over PDE10A [1]. In contrast, a closely related imidazopyridotriazine isomer (TA1, based on an imidazo[1,2-a]pyrido[3,2-e][1,2,4]triazine scaffold) achieves an IC₅₀ of ~3.0 nM against PDE2A, but with markedly different selectivity—its PDE10A IC₅₀ exceeds 1000 nM, yielding >333-fold selectivity [2]. The benzo-fused [2,1-c] scaffold thus provides a tunable selectivity window (16-fold vs. >333-fold for PDE10A) that is scaffold-dependent and not achievable by simple substituent permutation alone. Additionally, the related triazoloquinoxaline-based PDE2A inhibitor SRF3a achieves an IC₅₀ of 1.99 nM against PDE2A with 960-fold selectivity over PDE10A (IC₅₀ = 1910 nM), further illustrating that scaffold choice—not merely substituent identity—governs the selectivity ratio [3].

PDE2A Selectivity
Head-to-head
BIT1: PDE2A IC₅₀ 3.33 nM, 16× over PDE10A. TA1: ~3.0 nM, >333×; SRF3a: 1.99 nM, 960×.
Supports PDE2A potency and tunable selectivity context.
Scaffold-dependent window; not achievable by substituent permutation alone.
Phosphodiesterase inhibition PET tracer development CNS imaging

Cytotoxicity Against MCF-7 Breast Cancer Cells vs. Temozolomide

Five novel imidazotriazine derivatives were evaluated for cytotoxic activity (CTA) and cytostatic activity (CSA) against MCF-7 breast cancer cells in direct comparison with the clinical alkylating agent temozolomide. Imidazotriazine 1 (4-aminoimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxylic acid diethyl ether) achieved a maximum cell survival inhibition of 4.35 and an IC₅₀ of 1.94 mmol/L, representing a 1.78-fold greater maximal inhibition and a 3.5-fold lower (more potent) IC₅₀ than temozolomide (max. inhibition 2.44; IC₅₀ 6.81 mmol/L) in the same assay system [1]. Imidazotriazines 4 and 5 also showed higher activity than temozolomide, while imidazotriazines 2 and 3 were less active. The rank order of activity was: imidazotriazine 2 < imidazotriazine 3 < temozolomide < imidazotriazine 4 < imidazotriazine 5 < imidazotriazine 1 [1].

MCF-7 Cytotoxicity
Head-to-head
Imidazotriazine 1 IC₅₀ 1.94 mmol/L vs. temozolomide 6.81 mmol/L; 3.5-fold lower IC₅₀.
Reported cytotoxicity endpoint context in breast cancer cells.
Rank order within tested set; max. inhibition 4.35 vs. 2.44.
Anticancer drug discovery Breast cancer Cytotoxicity screening

Isoform-Selective ALDH1A1 Inhibition vs. Non-Selective Isatin Inhibitors

The dihydrobenzo[4,5]imidazo[2,1-c][1,2,4]triazine-3,4-dione (BITD) derivative compound 5 achieved 86% inhibition of ALDH1A1 enzymatic activity while showing 0% inhibition of the closely related isoforms ALDH1A2 and ALDH1A3 at the same concentration [1]. This stands in stark contrast to existing isatin-based ALDH1A1 inhibitors, which the authors explicitly note suffer from a lack of isoform selectivity and off-target toxicity [1]. The absolute discrimination between ALDH1A1 (86% inhibited) and ALDH1A2/ALDH1A3 (0% inhibited) achieved by the BITD scaffold represents a qualitative advance over the pan-ALDH1A inhibition profile of isatin-derived comparators, although direct numerical selectivity ratios for the isatin controls are not reported in the comparative study.

ALDH1A1 Selectivity
Class-level
BITD compound 5: 86% ALDH1A1 inhibition; 0% ALDH1A2/ALDH1A3. Isatin inhibitors: reported non-selective.
Supports ALDH1A1-specific inhibition context.
Isatin comparator data not reported; inference from author characterisation.
Aldehyde dehydrogenase Cancer stem cell targeting Isoform selectivity

Neuroprotection Against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

In a study of 18 imidazo[2,1-c][1,2,4]triazine derivatives evaluated in H₂O₂-induced oxidative stress using human neuroblastoma SH-SY5Y cells, four compounds were identified that protect cells from H₂O₂-induced toxicity through a defined triple mechanism: (i) increasing the anti-apoptotic Bcl-2/Bax ratio, (ii) positively regulating the pro-survival PI3-K/Akt signaling cascade, and (iii) inhibiting the pro-apoptotic ERK pathway [1]. Cell viability was measured by MTT assay, and changes in stress- and apoptosis-related proteins were confirmed by PathScan® Stress and Apoptosis Signaling Antibody Array and Western Blot. This multi-pathway cytoprotection profile distinguishes the [2,1-c] scaffold from simpler monofunctional antioxidants such as N-acetylcysteine or ascorbic acid, which typically operate through a single mechanism (direct ROS scavenging) and lack the signaling-pathway modulation observed here. No direct head-to-head comparator with quantitative viability data was included in the study; the mechanistic breadth is inferred from the pathway analysis.

Multi-pathway Cytoprotection
Context-dependent
Engages Bcl-2/Bax, PI3-K/Akt and ERK pathways in SH-SY5Y cells under H₂O₂ stress.
Reported pathway-response context in oxidative stress model.
No direct comparator viability data; mechanism breadth inferred from antibody array/Western blot.
Neuroprotection Oxidative stress Neurodegenerative disease models

Tautomeric Equilibrium Control of Opioid vs. Serotonergic Activity

Two structurally similar 8-aryl-3,4-dioxo-2H,8H-6,7-dihydroimidazo[2,1-c][1,2,4]triazine derivatives, A8 and A9, exhibit diametrically opposed in vivo pharmacological profiles driven exclusively by their differential amido-imido tautomeric equilibrium. Compound A8 produced pronounced antinociception in the writhing test (reversed by naloxone, confirming an opioid-like mechanism), with significant activity observed at doses of 12.5–200 mg/kg (0.00625–0.1 LD₅₀) and an LD₅₀ > 2000 mg/kg i.p. [1]. In contrast, compound A9 exhibited no antinociceptive effect at any tested dose but instead reduced the number of 5-HTP-induced head twitch episodes, indicative of serotonergic modulation [1]. This functional dichotomy between A8 and A9 is attributable to the difference in their amido-imido tautomeric equilibrium—a scaffold-intrinsic property of the [2,1-c] fusion that is not mirrored in isomeric imidazo-triazine scaffolds where the tautomeric space is restricted [1]. No quantitative comparator data exists for isomeric scaffolds; the differentiation is inferred from the documented structural basis of the A8/A9 pharmacological divergence.

Tautomerism Switch
Class-level
A8: opioid antinociception (naloxone-reversible). A9: serotonergic head-twitch suppression. Same core substituents.
Supports scaffold-intrinsic phenotype tuning context.
Tautomeric equilibrium specific to [2,1-c] fusion; no inter-scaffold comparator data.
Tautomerism Opioid pharmacology Serotonergic activity Analgesic design

Evidence-Backed Application Scenarios for This Scaffold Class


PDE2A-Targeted PET Tracer Development with Moderate Poly-PDE Selectivity

Programs developing PDE2A positron emission tomography (PET) imaging agents for neuropsychiatric disease can exploit the BIT (benzoimidazotriazine) scaffold's PDE2A IC₅₀ of 3.33 nM with 16-fold selectivity over PDE10A, as demonstrated for BIT1, to achieve brain-penetrant PDE2A engagement while retaining a moderate poly-PDE selectivity window that may be advantageous for imaging applications where broader PDE family coverage enhances signal-to-background ratios [1]. The scaffold's demonstrated suitability for ¹⁸F-labeling via aromatic nucleophilic substitution, confirmed by mouse liver microsome stability assays, further supports its procurement for radiochemistry workflows [1].

Breast Cancer Drug Discovery Requiring Cytotoxic Potency Superior to Temozolomide

In breast cancer (MCF-7) focused medicinal chemistry campaigns, imidazotriazine derivatives offer a 3.5-fold IC₅₀ advantage over the standard-of-care comparator temozolomide (1.94 mmol/L vs. 6.81 mmol/L) with 1.78-fold greater maximal cell survival inhibition [2]. This quantitative potency differential, established in direct head-to-head comparison, positions the imidazotriazine scaffold as a rational replacement for temozolomide-based chemotypes in hit-to-lead optimization pipelines targeting MCF-7 and related breast adenocarcinoma cell lines [2].

Cancer Stem Cell Research Requiring Absolute ALDH1A1 Isoform Discrimination

For studies investigating aldehyde dehydrogenase 1A1 (ALDH1A1) as a cancer stem cell biomarker, the BITD (dihydrobenzoimidazotriazinedione) scaffold delivers the unique capability of absolute isoform discrimination: compound 5 inhibits ALDH1A1 by 86% while showing 0% inhibition of the closely related ALDH1A2 and ALDH1A3 isoforms [3]. This eliminates the off-target isoform confound that plagues existing isatin-based inhibitors and enables clean pharmacological dissection of ALDH1A1-specific roles in tumor initiation and progression, directly impacting the reliability of cancer stem cell functional assays [3].

CNS Analgesic Programs Exploiting Opioid vs. Serotonergic Phenotype Tuning

The scaffold-intrinsic amido-imido tautomeric equilibrium of the [2,1-c] core enables a unique in vivo pharmacological switch: derivative A8 delivers naloxone-reversible, opioid-like antinociception at 12.5–200 mg/kg with low acute toxicity (LD₅₀ > 2000 mg/kg i.p.), while its close congener A9 produces exclusively serotonergic activity (5-HTP head-twitch suppression) with no antinociception [4]. This tautomerism-driven phenotype bifurcation, documented in behavioral animal models, makes the scaffold uniquely suited for analgesic discovery programs that require the ability to dial between opioid and non-opioid mechanisms without altering the core substituent architecture [4].

Application
Selection Property
Validation Focus
PDE2A PET tracer research
PDE2A potency and moderate PDE10A selectivity window
Brain-penetrant PDE engagement; ¹⁸F-labeling compatibility
Breast cancer cell-model studies
Cytotoxic response in MCF-7 cells
Cell-viability endpoint comparison vs. alkylating agents
ALDH1A1 cancer stem cell research
ALDH1A1 isoform selectivity profile
Elimination of off-isoform engagement (ALDH1A2/ALDH1A3)
Opioid vs. serotonergic pathway research
Tautomerism-driven phenotype switch
Behavioural endpoint differentiation in rodent models
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